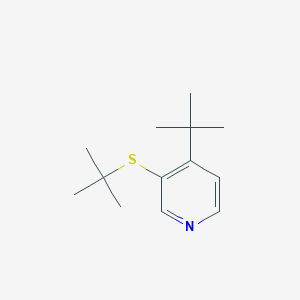

3-tert-Butylthio-4-tert-butylpyridine

Description

3-tert-Butylthio-4-tert-butylpyridine is a pyridine derivative featuring a tert-butylthio (-S-tBu) group at the 3-position and a tert-butyl (-C(CH₃)₃) group at the 4-position of the pyridine ring. The tert-butyl substituents impart significant steric bulk, enhancing stability against chemical degradation and influencing solubility in non-polar solvents.

Properties

CAS No. |

18794-39-3 |

|---|---|

Molecular Formula |

C13H21NS |

Molecular Weight |

223.38 g/mol |

IUPAC Name |

4-tert-butyl-3-tert-butylsulfanylpyridine |

InChI |

InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-9-11(10)15-13(4,5)6/h7-9H,1-6H3 |

InChI Key |

IHFTTWBCVPSHEW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-tert-Butylthio-4-tert-butylpyridine and related pyridine derivatives are critical to their chemical behavior and applications. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.

Table 1: Key Pyridine Derivatives and Their Properties

*Molecular weights calculated based on molecular formulas from .

Key Comparisons

Steric and Electronic Effects: The dual tert-butyl groups in the target compound confer exceptional steric hindrance, reducing susceptibility to electrophilic attack compared to derivatives with smaller substituents (e.g., methylthio in or methoxy in ).

Solubility and Polarity: The lipophilic tert-butyl groups improve solubility in non-polar solvents (e.g., hexane, toluene), whereas carbamate- or amine-containing derivatives (e.g., ) exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO, DMF).

Reactivity and Stability :

- Thioether-containing compounds (target and ) may participate in sulfur-specific reactions, such as oxidation to sulfoxides or coordination to metal centers. However, the tert-butylthio group’s bulk may hinder such reactions compared to less sterically encumbered analogs (e.g., methylthio in ).

- Halogenated derivatives (e.g., 4-iodo in ) offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less accessible in the target compound due to the absence of halogens .

Thermal and Chemical Stability :

- The tert-butyl groups in the target compound enhance thermal stability, making it more resistant to decomposition under high temperatures compared to carbamate-protected derivatives (e.g., ), which may degrade via hydrolysis or thermal cleavage of the carbamate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.